Propargyl-PEG3-Bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

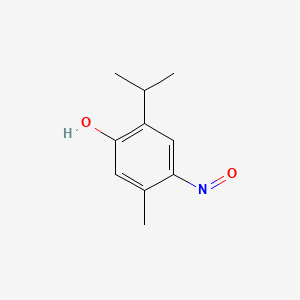

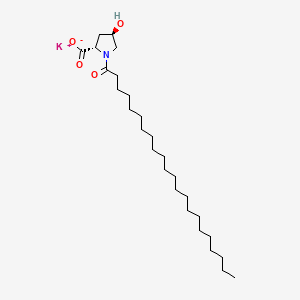

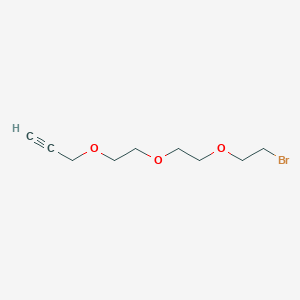

Propargyl-PEG3-Bromide is a PEG derivative containing a propargyl group and a bromide group . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

Propargyl-PEG3-Bromide can be used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis

The molecular formula of Propargyl-PEG3-Bromide is C9H15BrO3 . It has a molecular weight of 251.12 g/mol . The InChI code is 1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2 .Chemical Reactions Analysis

Propargyl-PEG3-Bromide can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of the click chemistry reactions, which are characterized by their efficiency and versatility .Physical And Chemical Properties Analysis

Propargyl-PEG3-Bromide has a molecular weight of 251.12 g/mol . It has a topological polar surface area of 27.7 Ų and a complexity of 141 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterobifunctional Poly(ethylene glycol)

Propargyl-PEG3-Bromide is used in the synthesis of heterobifunctional PEG derivatives. These derivatives have different reactive groups at each end of the PEG molecule, which can be utilized for conjugation with various biomolecules. This is particularly useful in creating PEG-based bioconjugates for biomedical applications .

Drug Delivery Systems

The compound’s ability to act as a linker allows for the development of drug delivery systems. By attaching drugs to PEG chains through the propargyl group, researchers can create PEG-drug conjugates. These conjugates can improve the solubility, stability, and bioavailability of therapeutic agents .

Tissue Engineering and Regenerative Medicine

In tissue engineering, Propargyl-PEG3-Bromide can be used to modify the surface of scaffolding materials. This modification can enhance cell attachment and proliferation, making it a valuable component in the creation of 3-D scaffold materials for regenerative medicine .

Protein Modification

The compound is instrumental in the modification of proteins. It can be used to attach PEG chains to proteins, which can reduce immunogenicity and extend the circulating life of therapeutic proteins .

Polymer Micelles Formation

Propargyl-PEG3-Bromide can be used to form polymer micelles, which are nano-sized particles that can encapsulate drugs. These micelles can target specific sites in the body, making them useful for targeted drug delivery .

“Click” Chemistry

The propargyl group in Propargyl-PEG3-Bromide is a key component in “click” chemistry reactions. These reactions are widely used for attaching small molecules to various substrates, including biomolecules, quickly and with high specificity .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGSOGCOFXYRNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG3-Bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)